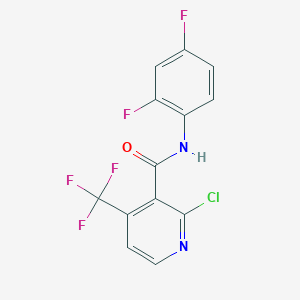
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
描述
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is a synthetic chemical compound known for its herbicidal properties. It belongs to the class of nicotinamide derivatives and is used primarily in agricultural settings to control a variety of broadleaf weeds. This compound is characterized by the presence of fluorine atoms, which contribute to its high efficacy and stability.
作用机制
Target of Action
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It primarily targets broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .
Mode of Action
Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage . By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .
Pharmacokinetics
The ADME properties of Diflufenican are as follows :
- Absorption : Diflufenican is absorbed by the roots and leaves of plants .
- Distribution : Once absorbed, it is translocated throughout the plant .
- Metabolism : The compound is metabolized within the plant, leading to its bleaching effect .
The compound has a low solubility in water (<0.05 mg/l at 25 °C), indicating that it may have low bioavailability . It is soluble in most organic solvents .
Result of Action
The molecular and cellular effects of Diflufenican’s action result in the bleaching of the plant, which is visible evidence of the inhibition of carotenoid biosynthesis . This inhibition disrupts photosynthesis, leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, its stability is demonstrated as it remains stable in air up to its melting point . The compound’s low solubility in water suggests that it may be less effective in wet conditions . Furthermore, its efficacy may be influenced by the specific characteristics of the soil in which the targeted weeds are growing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-chloro-4-(trifluoromethyl)nicotinic acid.
Amidation Reaction: The 2,4-difluoroaniline is reacted with 2-chloro-4-(trifluoromethyl)nicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted nicotinamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
科学研究应用
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications, including:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and rye.
Biology: Studied for its potential effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its unique chemical structure.
Industry: Utilized in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.
相似化合物的比较
Similar Compounds
Diflufenican: Another nicotinamide derivative with similar herbicidal properties.
Flufenacet: A herbicide with a different mode of action but used for similar agricultural applications.
Iodosulfuron-methyl-sodium: A sulfonylurea herbicide with a different chemical structure but similar use in weed control.
Uniqueness
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is unique due to its specific combination of fluorine atoms and the trifluoromethyl group, which enhance its stability and efficacy as a herbicide. Its ability to inhibit carotenoid biosynthesis sets it apart from other herbicides with different modes of action.
属性
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5N2O/c14-11-10(7(3-4-20-11)13(17,18)19)12(22)21-9-2-1-6(15)5-8(9)16/h1-5H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUJIXWIIAMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)
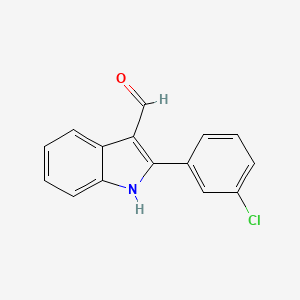
![N-[3,5-Di(trifluoromethyl)phenyl]-N'-[hydrazino(imino)methyl]guanidine hydrochloride](/img/structure/B3041347.png)

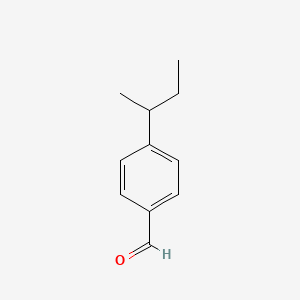
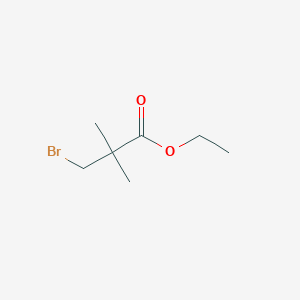
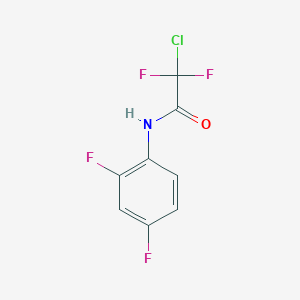
![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride](/img/structure/B3041361.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)
![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)
